4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of an acetylphenyl group, a sulfonyl group, and a butanoic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid: Similar structure but with a methyl group instead of an acetyl group.
4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a chlorine atom instead of an acetyl group.
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a nitro group instead of an acetyl group.
Uniqueness
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is unique due to the presence of the acetyl group, which can participate in specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
4-[(4-acetylphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIZVUMMYPPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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